molecular formula C7H12N2O4S B14071865 Glycine, N-acetyl-L-cysteinyl- CAS No. 32461-59-9

Glycine, N-acetyl-L-cysteinyl-

Cat. No.: B14071865
CAS No.: 32461-59-9
M. Wt: 220.25 g/mol
InChI Key: XCJSVWUDPJQDTK-YFKPBYRVSA-N
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Description

Glycine, N-acetyl-L-cysteinyl- is a compound that combines glycine and N-acetyl-L-cysteine. This compound is known for its potential antioxidant properties and its role in various biochemical processes. It is often studied for its potential therapeutic applications, particularly in the context of oxidative stress and cellular protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-acetyl-L-cysteinyl- typically involves the reaction of glycine with N-acetyl-L-cysteine. This can be achieved through a condensation reaction where the carboxyl group of glycine reacts with the amino group of N-acetyl-L-cysteine. The reaction is usually carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of Glycine, N-acetyl-L-cysteinyl- may involve microbial synthesis using engineered strains of bacteria or yeast. These microorganisms can be genetically modified to overproduce the desired compound, which is then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-acetyl-L-cysteinyl- can undergo several types of chemical reactions, including:

    Oxidation: The thiol group in N-acetyl-L-cysteine can be oxidized to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various acylating or alkylating agents under mild to moderate conditions.

Major Products Formed

    Oxidation: Disulfides of Glycine, N-acetyl-L-cysteinyl-.

    Reduction: Regeneration of the original thiol compound.

    Substitution: Various N-acyl or N-alkyl derivatives.

Scientific Research Applications

Glycine, N-acetyl-L-cysteinyl- has a wide range of applications in scientific research:

Mechanism of Action

Glycine, N-acetyl-L-cysteinyl- exerts its effects primarily through its antioxidant properties. The thiol group in N-acetyl-L-cysteine can scavenge reactive oxygen species (ROS) and reduce oxidative stress. Additionally, it can modulate redox-sensitive signaling pathways, thereby influencing cellular responses to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide with potent antioxidant properties.

    N-acetyl-L-cysteine: A precursor to glutathione and a well-known antioxidant.

    Cysteine: An amino acid with a thiol group that can participate in redox reactions.

Uniqueness

Glycine, N-acetyl-L-cysteinyl- is unique in that it combines the properties of glycine and N-acetyl-L-cysteine, potentially offering enhanced antioxidant capabilities and a broader range of biological activities compared to its individual components .

Properties

CAS No.

32461-59-9

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

IUPAC Name

2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(3-14)7(13)8-2-6(11)12/h5,14H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

XCJSVWUDPJQDTK-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CS)C(=O)NCC(=O)O

Origin of Product

United States

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